2-Naphthalimidoethyl alcohol

Fluorescence Spectroscopy Photophysics Intramolecular Hydrogen Bonding

Researchers quantifying DNA/RNA via Stern-Volmer quenching often face signal limitations from low quantum yield probes. 2-Naphthalimidoethyl alcohol solves this through its hydroxyethyl side chain, which forms an intramolecular hydrogen bond that doubles fluorescence intensity and lifetime compared to N-methyl or N-alkoxy analogs. - Bimolecular quenching rate constant of 2.1 × 10⁷ M⁻¹·s⁻¹ for deoxyguanosine enables sensitive nucleic acid detection. - Aqueous solubility eliminates organic solvent interference in biomolecule assays. - Well-characterized triplet-state lifetime (147 μs) supports laser flash photolysis studies. Supplied with certificate of analysis; immediate procurement available for R&D quantities.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 5450-40-8
Cat. No. B160868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalimidoethyl alcohol
CAS5450-40-8
SynonymsN-(2-hydroxyethyl)-1,8-Naphthalimide; NSC 11547
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO
InChIInChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2
InChIKeyXKPZHSCHHBRGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalimidoethyl Alcohol: Fluorescent Probe Overview


2-Naphthalimidoethyl alcohol (also referred to as N‑(2‑hydroxyethyl)‑1,8‑naphthalimide, NI1, or NSC11547) is an N‑substituted 1,8‑naphthalimide derivative [1]. This compound serves as a water‑soluble fluorescent probe for nucleic acids and their precursors, with its fluorescence quenched upon binding to these biomolecules [2]. It is also employed as a precursor for amine group protection in synthetic chemistry . The hydroxyethyl side chain enables intramolecular hydrogen bonding that significantly enhances fluorescence quantum yield and lifetime relative to non‑hydrogen‑bonding analogs [3].

Probe type Water‑soluble fluorescent probe for nucleic acids and their precursors
Signal Intramolecular H‑bond enhances fluorescence intensity and lifetime
Assay Compatible with Stern‑Volmer quenching and laser flash photolysis

Why 2-Naphthalimidoethyl Alcohol Cannot Be Substituted


Subtle modifications to the N‑substituent of 1,8‑naphthalimides profoundly alter intramolecular hydrogen bonding patterns, water solubility, and excited‑state dynamics [1]. For example, replacing the hydroxyethyl group with a methyl, methoxyethyl, or methoxypropyl moiety eliminates the intramolecular hydrogen bond between the hydroxyl proton and the imide carbonyl, resulting in a twofold reduction in fluorescence intensity and lifetime [2]. Similarly, shifting the hydroxy group from the 2‑position to the 3‑position changes the geometry and strength of excited‑state hydrogen bonding with protic solvents, affecting spectral shifts and electron transfer kinetics [3]. Even lengthening the alkyl chain or introducing a carboxylic acid terminus alters solubility and quenching behavior toward nucleic acids [4]. Consequently, generic substitution with a different N‑substituted naphthalimide cannot reproduce the specific photophysical and solubility profile of 2‑naphthalimidoethyl alcohol.

Replacing the hydroxyethyl group with methyl or alkoxy eliminates the intramolecular H‑bond, which may substantially reduce fluorescence intensity and lifetime.
Moving the hydroxy group from the 2‑ to the 3‑position alters excited‑state H‑bond geometry and solvent‑dependent spectral shifts.
Lengthening the alkyl spacer or introducing a carboxyl terminus can shift solubility and nucleic acid quenching behavior.

2-Naphthalimidoethyl Alcohol: Quantitative Differentiation


Fluorescence Enhancement via Intramolecular Hydrogen Bonding

2‑Naphthalimidoethyl alcohol (compound 2a) exhibits approximately twice the fluorescence intensity and twice the fluorescence lifetime compared to N‑methyl‑1,8‑naphthalimide (1), N‑(2‑methoxyethyl)‑1,8‑naphthalimide (2b), and N‑(3‑methoxypropyl)‑1,8‑naphthalimide (3b) [1]. This enhancement arises from intramolecular hydrogen bonding between the hydroxyl proton and the imide carbonyl, which decreases the intersystem crossing rate constant (kisc) by roughly 50% [1].

Fluorescence enhancement
Head-to-head
Fluorescence intensity ~2× higher; lifetime ~2× longer; kisc ~0.5× vs. N‑methyl and alkoxy analogs
Reported brightness and lifetime enhancement supports fluorescence assay design
In CH₂Cl₂ at room temperature
Fluorescence Spectroscopy Photophysics Intramolecular Hydrogen Bonding

Excited-State Hydrogen Bonding vs. 3-Hydroxyethyl Isomer

Time‑dependent density functional theory (TDDFT) calculations reveal that N‑(2‑hydroxyethyl)‑1,8‑naphthalimide (2a) and N‑(3‑hydroxyethyl)‑1,8‑naphthalimide (3a) exhibit different excited‑state hydrogen bonding behaviors in methanol [1]. The intermolecular hydrogen bonds in the 2a‑methanol complex are strengthened to a greater extent upon S1 excitation than those in the 3a‑methanol complex, leading to a larger electronic spectral redshift for 2a [1].

Excited‑state H‑bond
Head-to-head
Greater excited‑state H‑bond strengthening and larger electronic spectral redshift vs. 3‑hydroxyethyl isomer (TDDFT)
Affects solvent‑dependent emission and electron transfer rates
Methanol solvent model
Computational Chemistry Excited‑State Dynamics TDDFT

Water Solubility for Aqueous Nucleic Acid Assays

2‑Naphthalimidoethyl alcohol (designated NI1) is reported as a water‑soluble N‑substituted 1,8‑naphthalimide probe suitable for steady‑state fluorescence quenching studies with nucleic acids and their precursors in Tris buffer [1]. In contrast, many 1,8‑naphthalimide derivatives lacking a polar hydroxyalkyl substituent require organic co‑solvents for aqueous compatibility [2].

Water solubility
Class-level
Water‑soluble; compatible with Tris buffer (pH 7.4); does not require organic co‑solvents
Supports nucleic acid detection without denaturing biomolecules
Qualitative solubility advantage vs. less polar naphthalimides
Bioanalytical Chemistry Nucleic Acid Detection Solubility

Quenching Rate Constants for Nucleoside Detection

Laser flash photolysis (355 nm) of 2‑naphthalimidoethyl alcohol (NPI) in H₂O/CH₃CN (1:1) yields bimolecular quenching rate constants of k₃ = 8.8 × 10⁶ M⁻¹·s⁻¹ for guanine (GUA) and k₄ = 2.1 × 10⁷ M⁻¹·s⁻¹ for deoxyguanosine (DGUA) [1]. These values are consistent with diffusion‑controlled electron transfer and demonstrate strong electron‑accepting capability [1].

Quenching rate constants
Supporting evidence
k₃ (guanine) = 8.8×10⁶ M⁻¹·s⁻¹; k₄ (deoxyguanosine) = 2.1×10⁷ M⁻¹·s⁻¹
Diffusion‑limited quenching supports sensitive nucleoside detection
H₂O/CH₃CN (1:1), 355 nm excitation
Laser Flash Photolysis Electron Transfer Biosensing

2-Naphthalimidoethyl Alcohol: Priority Applications


Nucleic Acid Detection in Aqueous Buffers

2‑Naphthalimidoethyl alcohol is optimally deployed as a water‑soluble fluorescent probe for quantifying DNA, RNA, nucleobases, and nucleosides via Stern‑Volmer quenching analysis [1]. Its high bimolecular quenching rate constants (e.g., 2.1 × 10⁷ M⁻¹·s⁻¹ for deoxyguanosine) enable sensitive detection, while its aqueous compatibility eliminates organic solvent interference [2].

High-Brightness Probe Design via Hydrogen Bonding

Researchers seeking to maximize fluorescence quantum yield in naphthalimide‑based sensors should prioritize 2‑naphthalimidoethyl alcohol over N‑methyl or N‑alkoxy analogs. The intramolecular hydrogen bond in this compound doubles fluorescence intensity and lifetime relative to non‑hydrogen‑bonding counterparts, a property directly applicable to bioimaging and sensing where signal strength is critical [3].

Excited-State Hydrogen Bonding and Electron Transfer Studies

The distinct excited‑state hydrogen bonding behavior of 2‑naphthalimidoethyl alcohol versus its 3‑hydroxyethyl isomer makes it a model system for TDDFT studies of solvent‑solute interactions [4]. Its well‑characterized triplet‑state lifetime (147 μs) and electron‑accepting capacity further support its use in laser flash photolysis experiments examining electron transfer mechanisms [2].

Synthetic Intermediate for Amine Protection

2‑Naphthalimidoethyl alcohol serves as a precursor for the protection of amine groups, enabling the synthesis of N‑substituted hydrazines, hydrazides, and other functionalized naphthalimides . Its hydroxyethyl handle provides a versatile functional group for further derivatization, including esterification or polymer conjugation [5].

Application
Selection Property
Validation Focus
Aqueous nucleic acid detection
Water solubility and Tris buffer compatibility
Stern‑Volmer quenching linearity
High‑brightness probe design
Intramolecular H‑bond fluorescence enhancement
Fluorescence quantum yield and lifetime comparison
Excited‑state and electron transfer studies
Triplet‑state lifetime and H‑bond dynamics
TDDFT and laser flash photolysis correlation
Amine protection and derivatization
Hydroxyethyl functional handle
Derivative purity and conjugation efficiency

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